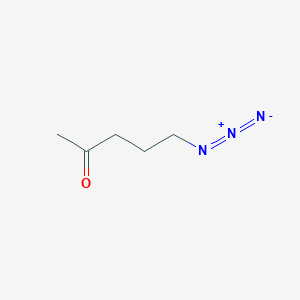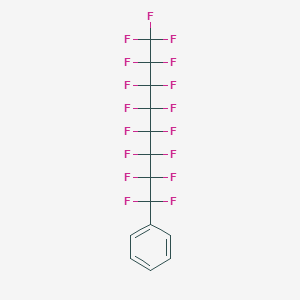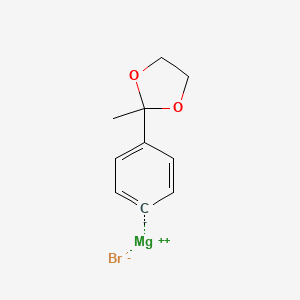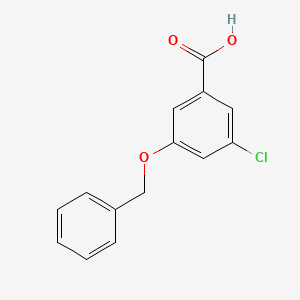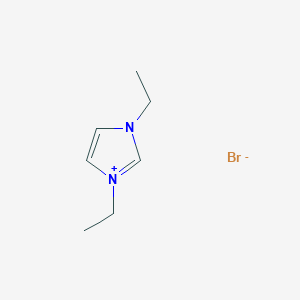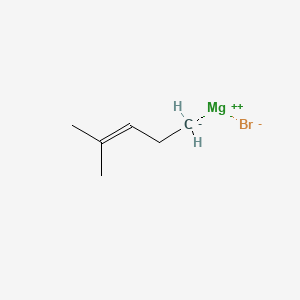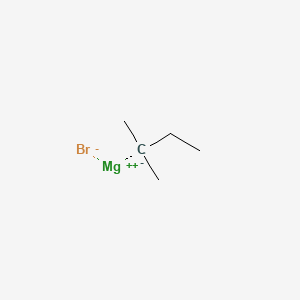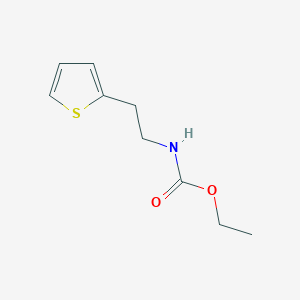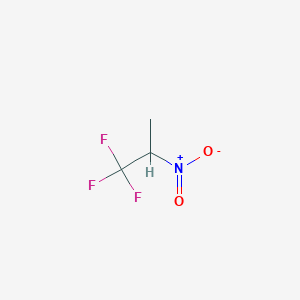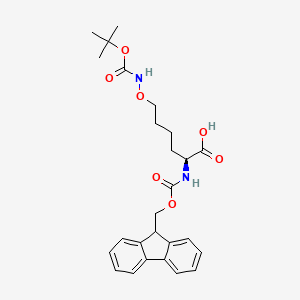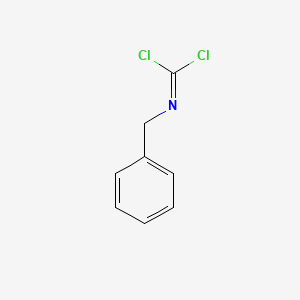
Benzylcarbonimidic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylcarbonimidic dichloride is an organic compound characterized by the presence of a carbon-nitrogen double bond and two chlorine atoms attached to the carbon. This compound is known for its reactivity and is used in various chemical synthesis processes. Its unique structure makes it a valuable intermediate in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzylcarbonimidic dichloride can be synthesized through the reaction of benzyl isocyanide with sulfuryl chloride. This method is efficient and avoids the formation of byproducts typically associated with free-radical substitution . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NC} + \text{SO}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N=CCl}_2 + \text{SO}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperatures and the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzylcarbonimidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Hydrolysis: It can be hydrolyzed to form benzylamine and hydrochloric acid.
Reduction: It can be reduced to form benzylamine derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous acidic or basic conditions.
Reduction Conditions: Often involve the use of reducing agents like lithium aluminum hydride.
Major Products Formed:
Substituted Benzylcarbonimidic Compounds: Formed through nucleophilic substitution.
Benzylamine: Formed through hydrolysis and reduction reactions.
Applications De Recherche Scientifique
Benzylcarbonimidic dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of benzylcarbonimidic dichloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon-nitrogen double bond makes it highly reactive, allowing it to form stable products with various nucleophiles. This reactivity is crucial for its role in chemical synthesis and modification of biomolecules .
Comparaison Avec Des Composés Similaires
Benzyl Isocyanide: Shares a similar structure but lacks the chlorine atoms.
Benzylamine: A reduction product of benzylcarbonimidic dichloride.
Benzyl Chloride: Similar in structure but lacks the carbon-nitrogen double bond.
Uniqueness: this compound’s unique combination of a carbon-nitrogen double bond and two chlorine atoms makes it highly reactive and versatile in chemical synthesis. This distinguishes it from other similar compounds, which may not exhibit the same level of reactivity or versatility .
Propriétés
IUPAC Name |
N-benzyl-1,1-dichloromethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWWFQVYNFTCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
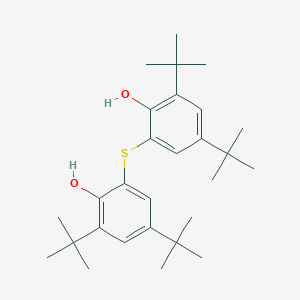

![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)
